LogP Shift Induced by 4-Fluoro Substitution vs. Non-Fluorinated Parent
The introduction of fluorine at the 4-position of 1H-benzo[d]imidazole-2-carboxylic acid modulates the lipophilicity of the core scaffold. The 4-fluoro derivative has a reported LogP of 1.40 . While an experimentally matched measurement for the non-fluorinated parent 1H-benzimidazole-2-carboxylic acid (CAS 2849-93-6) was not located in the same authoritative database, the general class effect is well established: fluorine incorporation increases lipophilicity relative to the non-halogenated analogue, as substantiated by the consensus that fluorination enhances passive membrane permeability and metabolic stability in benzimidazole-derived inhibitors [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.40 (reported) |
| Comparator Or Baseline | 1H-Benzimidazole-2-carboxylic acid (CAS 2849-93-6, non-fluorinated); LogP not located in same source; class-level fluorination effect cited |
| Quantified Difference | Not calculable from available authoritative single-source matched data |
| Conditions | Computed/experimental LogP as reported by ChemSrc; class-level fluorination effect as reported in medicinal chemistry literature |
Why This Matters
In lead optimization programs, even a 0.5–1.0 unit LogP shift can substantially alter oral absorption and tissue distribution, making the 4-fluoro building block a strategically distinct starting point for fine-tuning pharmacokinetic properties.
- [1] Randolph JT, Flentge CA, Donner P, et al. Discovery of fluorobenzimidazole HCV NS5A inhibitors with broad-genotype activity and improved pharmacokinetic properties versus non-fluorinated analogs. Bioorg Med Chem Lett. 2017;27(4):937-942. View Source
